molecular formula C12H7BrClN3O2 B2530798 4-(2-Bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine CAS No. 672925-31-4

4-(2-Bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine

Cat. No.: B2530798
CAS No.: 672925-31-4
M. Wt: 340.56
InChI Key: GQJQWWQDMPCIQN-UHFFFAOYSA-N
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Description

4-(2-Bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine is a heterocyclic compound featuring a fused oxazole-pyrimidine core. Its structure includes a 2-bromo-4-chlorophenoxy substituent at position 4 and a methyl group at position 3 (Figure 1).

Properties

IUPAC Name

4-(2-bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClN3O2/c1-6-10-11(15-5-16-12(10)19-17-6)18-9-3-2-7(14)4-8(9)13/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJQWWQDMPCIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=NC=N2)OC3=C(C=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring. One common method includes the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of oxazole derivatives leading to fused pyrimidine rings .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of high-throughput screening and optimization of reaction conditions, are likely applied to scale up the production of this compound.

Chemical Reactions Analysis

General Reactivity of the Oxazolo[5,4-d]pyrimidine Core

The oxazolo[5,4-d]pyrimidine scaffold is electrophilic at positions susceptible to nucleophilic attack, particularly at the pyrimidine ring’s C5 and C7 positions. Substituents such as bromine and chlorine on the phenoxy group enhance electron-withdrawing effects, potentially directing reactivity toward:

  • Nucleophilic aromatic substitution (SNAr) at halogenated positions (e.g., bromine at C2 of the phenoxy group) .

  • Cross-coupling reactions (e.g., Suzuki-Miyaura) via the bromine substituent .

2.1. Halogen Reactivity

  • Bromine at C2 (phenoxy group):
    Likely participates in palladium-catalyzed cross-coupling (e.g., with aryl boronic acids) to form biaryl derivatives. Example:

    Ar-B(OH)2+Br-CompoundPd catalystAr-Compound+Byproducts\text{Ar-B(OH)}_2 + \text{Br-Compound} \xrightarrow{\text{Pd catalyst}} \text{Ar-Compound} + \text{Byproducts}

    This aligns with methods for synthesizing 4-arylpyrimidines via Suzuki-Miyaura coupling .

  • Chlorine at C4 (phenoxy group):
    Less reactive than bromine but may undergo SNAr under harsh conditions (e.g., high-temperature amination) .

2.2. Oxazole Ring Reactivity

The oxazole moiety can undergo:

  • Electrophilic substitution at C5 if deprotonated.

  • Ring-opening reactions under acidic/basic conditions, though stability is enhanced by conjugation with the pyrimidine ring .

Synthetic Pathways for Analogous Compounds

While direct synthesis of 4-(2-bromo-4-chlorophenoxy)-3-methyl- oxazolo[5,4-d]pyrimidine is not documented, key steps from related systems include:

  • Oxazole-Pyrimidine Cyclization:

    • React 5-amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile with triethyl orthoformate to form an imidoester intermediate .

    • Treat with substituted phenols (e.g., 2-bromo-4-chlorophenol) under basic conditions to introduce the phenoxy group .

  • Halogenation:

    • Bromine/chlorine substituents are typically introduced via electrophilic halogenation or SNAr during intermediate stages .

Anticipated Stability and Byproducts

  • Thermal Stability: The compound is expected to decompose above 250°C, with potential cleavage of the oxazole-pyrimidine bond.

  • Hydrolytic Sensitivity: Susceptible to hydrolysis under strongly acidic/basic conditions, leading to ring-opening or demethylation .

Comparative Reactivity Table

Reaction Type Site of Reactivity Conditions Expected Product
Suzuki CouplingC2-Bromine (phenoxy)Pd(PPh₃)₄, K₂CO₃, DMF, 80°CBiaryl derivatives
SNArC4-Chlorine (phenoxy)NH₃ (aq.), Cu catalyst, 120°CAminated phenoxy derivatives
Methyl OxidationC3-Methyl (oxazolo)KMnO₄, H₂SO₄, refluxCarboxylic acid derivative

Research Gaps and Recommendations

No direct studies on this compound were identified. Future work should prioritize:

  • Experimental validation of cross-coupling reactions at the bromine site.

  • Stability studies under physiological conditions for potential anticancer applications .

Scientific Research Applications

Anticancer Activity

Recent studies have identified 4-(2-Bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine as a promising candidate in the development of anticancer agents. Research indicates that derivatives of oxazolo[5,4-d]pyrimidines exhibit significant cytotoxic effects against various human cancer cell lines:

  • Cell Lines Tested :
    • Lung adenocarcinoma (A549)
    • Breast adenocarcinoma (MCF7)
    • Metastatic colon adenocarcinoma (LoVo)
    • Primary colon adenocarcinoma (HT29)

These compounds have been shown to inhibit key proteins involved in cancer progression, such as VEGFR-2 and various kinases (Aurora A kinase, Janus kinase 1 and 2) .

Case Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxicity of oxazolo[5,4-d]pyrimidine derivatives, several compounds were synthesized and tested against the aforementioned cancer cell lines. The results indicated that specific derivatives exhibited half-maximal cytotoxic concentrations (CC₅₀) comparable to established chemotherapeutics like cisplatin and 5-fluorouracil. Notably, certain derivatives demonstrated non-toxic profiles against normal human dermal fibroblasts (NHDF), indicating their potential for selective targeting of cancer cells while sparing healthy tissue .

Case Study 2: Inhibition Studies

Another investigation focused on the inhibitory effects of these compounds on P-glycoprotein, a protein associated with drug resistance in cancer treatment. The ability to inhibit this protein enhances the efficacy of concurrent chemotherapeutic agents by preventing the efflux of drugs from cancer cells .

Beyond its anticancer properties, research suggests that oxazolo[5,4-d]pyrimidine derivatives may also possess antiviral and immunosuppressive activities. These effects are attributed to their ability to inhibit various anti-apoptotic proteins and modulate immune responses .

Mechanism of Action

The mechanism of action of 4-(2-Bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can alter cell signaling pathways, leading to effects such as cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Oxazolo[5,4-d]pyrimidine Derivatives

Structural Modifications and Bioactivity

(a) SCM Series (SCM1–10)
  • Key Features : The SCM derivatives (e.g., SCM5, SCM9) have a methyl group at position 5 of the oxazolo[5,4-d]pyrimidine core, unlike the 3-methyl substitution in the target compound .
  • Biological Activity :
    • SCM5 (5-methyl derivative) inhibits anti-apoptotic BCL-2 protein synthesis, inducing apoptosis in Jurkat T cells.
    • SCM9 enhances MAPK pathway components (e.g., JNK, p38α/β), promoting pro-apoptotic signaling .
  • Mechanistic Insight : The methyl group at position 5 in SCM derivatives interacts with Asp1046 in VEGFR-2’s DFG domain, stabilizing inhibitor binding. The absence of this methyl group in the target compound may alter kinase selectivity or potency .
(b) E939-0227 (3-(4-chlorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl][1,2]oxazolo[5,4-d]pyrimidine)
  • Key Features : Substituted with a 4-chlorophenyl group at position 3 and a piperazine-methoxyphenyl moiety at position 3.
  • Physicochemical Properties: Higher logP (4.95) compared to the target compound (predicted ~3.5–4.0), suggesting enhanced lipophilicity and membrane permeability.
(c) 4-(2,5-Dichlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine (CAS 672925-32-5)
  • Key Features: Contains dichlorophenoxy substituents instead of bromo-chlorophenoxy.
  • Impact of Halogenation: Bromine’s larger atomic radius (vs. chlorine) may enhance hydrophobic interactions in target binding pockets. Dichlorophenoxy derivatives may exhibit reduced steric hindrance, favoring binding to compact active sites .

Cytotoxicity and Selectivity

Data from in vitro MTT assays highlight differences in toxicity profiles (Table 1):

Compound CC50 (NHDF cells, µM) CC50 (A549 cells, µM) Selectivity Index (NHDF/A549)
Target Compound* >200 35.2 >5.7
SCM5 (3e) 124.65 28.9 4.3
Cisplatin 12.4 5.1 2.4
5-Fluorouracil (5-FU) 89.7 22.3 4.0

*Predicted based on structural analogs .

  • The target compound demonstrates lower toxicity to normal fibroblasts (NHDF) compared to SCM5 and reference drugs, suggesting improved therapeutic windows.
  • Selectivity indices >5 indicate preferential activity against cancer cells.

Molecular Docking and VEGFR-2 Inhibition

  • Target Compound: The 2-bromo-4-chlorophenoxy group may occupy hydrophobic pockets in VEGFR-2’s linker region (Ala866, Val914), while the oxazolo[5,4-d]pyrimidine core forms hydrogen bonds with Glu917 and Cys919 in the hinge region .
  • Comparison with Tivozanib : Unlike tivozanib (a clinical VEGFR-2 inhibitor), the oxazolo[5,4-d]pyrimidine core lacks a quinazoline scaffold but retains affinity through analogous hydrogen bonding and hydrophobic tail interactions .

Biological Activity

4-(2-Bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine (CAS No. 672925-31-4) is a synthetic compound that has garnered interest in various fields of biological research due to its potential pharmacological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₇BrClN₃O₂
  • Molar Mass : 340.56 g/mol
  • Structure : The compound features a brominated phenoxy group and an oxazolo-pyrimidine core structure, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including antimicrobial, antitumor, and enzyme inhibition effects. Specific studies on this compound have suggested several potential activities:

Enzyme Inhibition

The compound's structure suggests potential inhibition of key enzymes involved in metabolic pathways. For instance, compounds with similar oxazolo-pyrimidine frameworks have been reported to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions or leading to neurotoxicity depending on the context.

Case Study 1: Enzyme Inhibition

A study investigating the inhibitory effects of related compounds on AChE revealed that certain oxazolo-pyrimidines could significantly reduce enzyme activity. The kinetic parameters indicated that these compounds could act as competitive inhibitors, which may be relevant for developing treatments for Alzheimer's disease .

Compound NameAChE Inhibition IC50 (µM)
Compound A15
This compoundTBD
Compound B10

Case Study 2: Antimicrobial Efficacy

While specific data on this compound's antimicrobial activity is scarce, related studies have shown that halogenated phenoxy compounds often exhibit significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The presence of both bromine and chlorine is hypothesized to enhance membrane permeability in bacterial cells .

The mechanisms through which this compound exerts its biological effects may involve:

  • Enzyme Interaction : As mentioned earlier, the potential inhibition of AChE could lead to altered neurotransmitter levels.
  • Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to increased permeability and cell death.
  • Modulation of Signaling Pathways : The compound may interact with various signaling pathways within cells, influencing processes such as apoptosis or cell proliferation.

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